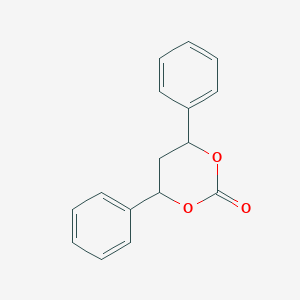
4,6-Diphenyl-1,3-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diphenyl-1,3-dioxan-2-one is a cyclic carbonate compound with a six-membered ring structure It is a derivative of 1,3-dioxan-2-one, where two phenyl groups are attached at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-1,3-dioxan-2-one can be achieved through several methods. One common approach involves the reaction of diphenylmethanol with ethylene carbonate in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the use of photo-aerobic selenium-π-acid multicatalysis. This approach utilizes homoallylic carbonic acid esters and visible light as an energy source, with ambient air serving as the oxidant .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,6-Diphenyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
4,6-Diphenyl-1,3-dioxan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4,6-diphenyl-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it has been shown to inhibit the activity of certain transcription factors, thereby affecting gene expression .
類似化合物との比較
Similar Compounds
1,3-Dioxan-2-one: The parent compound without phenyl substitutions.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms in the ring.
Uniqueness
4,6-Diphenyl-1,3-dioxan-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which confer distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and materials science .
特性
CAS番号 |
583037-46-1 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
4,6-diphenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C16H14O3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChIキー |
WEZFMTVQEYDPQG-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


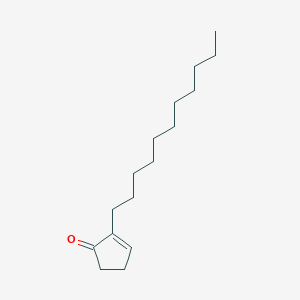
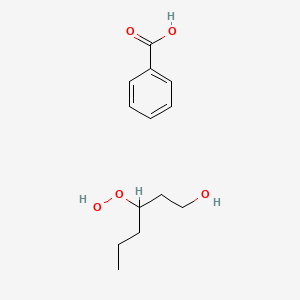
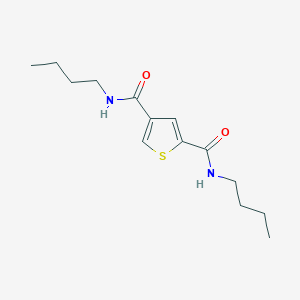
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
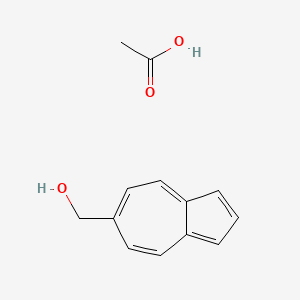

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
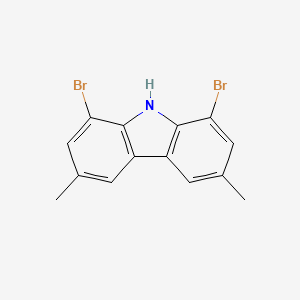


![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
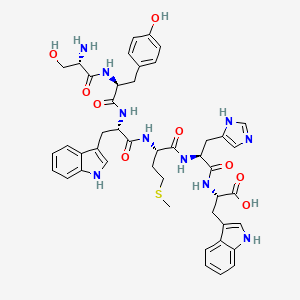

![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
